Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thiazolopyrimidine core, which is a fused heterocyclic system, and is substituted with various functional groups that contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazolopyrimidine coreThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; conditionsoften in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone: A photoinitiator used in polymerization reactions.
Benzothiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and the thiazolopyrimidine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
617696-95-4 |
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Molecular Formula |
C28H25N3O3S2 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
benzyl (2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H25N3O3S2/c1-18-24(27(33)34-17-20-8-5-4-6-9-20)25(22-10-7-15-35-22)31-26(32)23(36-28(31)29-18)16-19-11-13-21(14-12-19)30(2)3/h4-16,25H,17H2,1-3H3/b23-16+ |
InChI Key |
VRBCNUJAPLWPFZ-XQNSMLJCSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=CS4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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